molecular formula C11H16N2O B1419265 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1157401-82-5

3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1419265
CAS No.: 1157401-82-5
M. Wt: 192.26 g/mol
InChI Key: NHZZPDWAOXTGKW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H16N2O, features a cyclohexyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity .

Scientific Research Applications

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced through formylation reactions using reagents like Vilsmeier-Haack or Duff formylation .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclohexyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZPDWAOXTGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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